molecular formula C13H20O B14587537 3-(Butan-2-yl)-2,4,6-trimethylphenol CAS No. 61248-67-7

3-(Butan-2-yl)-2,4,6-trimethylphenol

Katalognummer: B14587537
CAS-Nummer: 61248-67-7
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: KJFKPLBXNFTGMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Butan-2-yl)-2,4,6-trimethylphenol is an organic compound with a complex structure It consists of a phenol ring substituted with a butan-2-yl group and three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-2,4,6-trimethylphenol typically involves the alkylation of 2,4,6-trimethylphenol with a butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol group, making it more nucleophilic and reactive towards the alkyl halide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Butan-2-yl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Butan-2-yl)-2,4,6-trimethylphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Butan-2-yl)-2,4,6-trimethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The butan-2-yl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trimethylphenol: Lacks the butan-2-yl group, making it less hydrophobic.

    3-(Butan-2-yl)phenol: Lacks the additional methyl groups, affecting its chemical reactivity and properties.

Uniqueness

3-(Butan-2-yl)-2,4,6-trimethylphenol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both the butan-2-yl group and the three methyl groups enhances its hydrophobicity and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61248-67-7

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

3-butan-2-yl-2,4,6-trimethylphenol

InChI

InChI=1S/C13H20O/c1-6-8(2)12-9(3)7-10(4)13(14)11(12)5/h7-8,14H,6H2,1-5H3

InChI-Schlüssel

KJFKPLBXNFTGMY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=C(C(=C(C=C1C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.